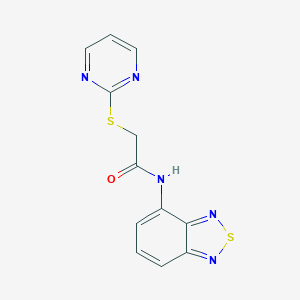
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide, also known as MTS, is a widely used chemical compound in scientific research. MTS is a thiol-specific reagent that is used to modify cysteine residues in proteins. It has a unique chemical structure that allows it to selectively react with cysteine residues, making it a valuable tool in biochemical and physiological studies.
Mecanismo De Acción
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The sulfide group of 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide reacts with the thiol group of cysteine, forming a disulfide bond. This reaction can be reversible or irreversible, depending on the reaction conditions. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is highly selective for cysteine residues and does not react with other amino acid residues.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has a variety of biochemical and physiological effects, depending on the protein being modified. It can alter the activity, stability, and conformation of proteins. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can also induce protein aggregation and promote protein degradation. In addition, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can affect cell signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has several advantages for lab experiments. It is highly selective for cysteine residues, which allows for specific modification of proteins. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is also relatively easy to use and does not require specialized equipment. However, there are some limitations to using 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide. It can be toxic to cells at high concentrations and can cause nonspecific modification of proteins if not used properly. In addition, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can only modify accessible cysteine residues and may not be suitable for studying proteins with buried cysteine residues.
Direcciones Futuras
There are several future directions for research involving 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide. One area of interest is the development of new 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide derivatives with improved selectivity and reactivity. Another area of research is the use of 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide in studying protein-protein interactions in vivo. Additionally, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide could be used in conjunction with other labeling techniques to gain a more complete understanding of protein structure and function. Overall, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is a valuable tool in scientific research and has the potential to contribute to a wide range of studies in the future.
Métodos De Síntesis
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with morpholine and phenylisothiocyanate. Another method involves the reaction of 2-oxoethyl isothiocyanate with morpholine and phenylisothiocyanate. Both methods yield 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide as a white crystalline solid with a melting point of around 120-122°C.
Aplicaciones Científicas De Investigación
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is widely used in scientific research as a thiol-specific reagent. It is commonly used to modify cysteine residues in proteins, which can provide valuable information about protein structure and function. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can be used to study protein-protein interactions, enzyme kinetics, and protein folding. It can also be used to label proteins for detection and purification purposes.
Propiedades
Nombre del producto |
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide |
|---|---|
Fórmula molecular |
C15H16N2O2S2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(17-6-8-19-9-7-17)11-21-15-16-13(10-20-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Clave InChI |
OJBSJDFDUIIQGE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)

![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269927.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269928.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269930.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B269932.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269933.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269934.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)